molecular formula C9H9N3O B2735040 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 103755-48-2

3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2735040
CAS No.: 103755-48-2
M. Wt: 175.191
InChI Key: XXNNDXMUSRJAAB-UHFFFAOYSA-N
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Description

3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its structural features, which include an amino group and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of hydrazones with appropriate reagents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound can be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The amino group and the phenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    3-Amino-4,5-dihydro-1-phenylpyrazole: Similar in structure but lacks the phenyl group at the 4-position.

    4-Aminoantipyrine: Contains an amino group and a pyrazole ring but differs in the substitution pattern.

    1-(4’-Methylphenyl)-3-methyl-5-pyrazolone: Similar pyrazole core but with different substituents.

Uniqueness: 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both an amino group and a phenyl group attached to the pyrazole ring. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-4-phenyl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-7(9(13)12-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNNDXMUSRJAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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